molecular formula C14H18BrN3O B13762000 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- CAS No. 77300-85-7

4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl-

Cat. No.: B13762000
CAS No.: 77300-85-7
M. Wt: 324.22 g/mol
InChI Key: NTPFYQLAOWJLLZ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts like palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4(3H)-quinazolinone
  • 6-Bromo-3-ethyl-4(3H)-quinazolinone
  • 3-(Dimethylamino)ethyl-4(3H)-quinazolinone

Uniqueness

4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, dimethylaminoethyl group, and ethyl group at specific positions allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .

Properties

CAS No.

77300-85-7

Molecular Formula

C14H18BrN3O

Molecular Weight

324.22 g/mol

IUPAC Name

6-bromo-3-[2-(dimethylamino)ethyl]-2-ethylquinazolin-4-one

InChI

InChI=1S/C14H18BrN3O/c1-4-13-16-12-6-5-10(15)9-11(12)14(19)18(13)8-7-17(2)3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

NTPFYQLAOWJLLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCN(C)C

Origin of Product

United States

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